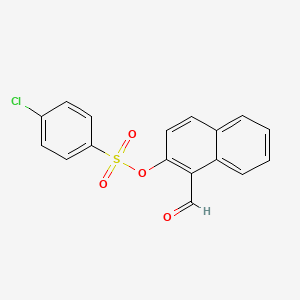

1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate

Description

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate (CAS: N/A) is a sulfonate ester derivative featuring a naphthalene backbone substituted with a formyl group at the 1-position and a 4-chlorobenzenesulfonate moiety at the 2-position. Synthesized via condensation reactions, this compound is isolated as a light cream powder with a melting point of 133–135°C and a molecular weight of 346.01 g/mol, achieving an 85% yield through recrystallization in a benzene-hexane (1:5) mixture . Its Fourier-transform infrared (FT-IR) spectrum confirms key functional groups:

- 1685.73 cm⁻¹: Stretching vibration of the aldehyde (C=O).

- 1352.79 cm⁻¹ and 1179.75 cm⁻¹: Asymmetric and symmetric SO₂ stretching.

- 1087.52 cm⁻¹: C-Cl vibration .

The electron-withdrawing chloro substituent enhances the sulfonate group’s stability, making it a candidate for enzyme inhibition studies and material science applications .

Properties

IUPAC Name |

(1-formylnaphthalen-2-yl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4S/c18-13-6-8-14(9-7-13)23(20,21)22-17-10-5-12-3-1-2-4-15(12)16(17)11-19/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTSREUWVIIAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate typically involves the reaction of 2-naphthaldehyde with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzenesulfonate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonates .

Scientific Research Applications

1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorobenzenesulfonate moiety can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various biologically active compounds, which can exert effects on cellular processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogues

Physical and Spectral Properties

The following table summarizes key properties of 1-formylnaphthalen-2-yl 4-chlorobenzenesulfonate and its analogues:

*Calculated based on molecular formula.

Key Observations:

- Melting Points: The chloro derivative (133–135°C) exhibits a higher m.p. than the methoxy analogue (110–112°C), reflecting stronger intermolecular forces (e.g., dipole-dipole interactions) due to the electron-withdrawing Cl group. However, the methyl-substituted compound (137–139°C) surpasses both, likely due to improved crystalline packing from the non-polar CH₃ group .

- Spectral Shifts: The aldehyde C=O stretch (~1685 cm⁻¹) remains consistent across sulfonate derivatives, but the ester C=O in the dimethylamino benzoate shifts to 1719 cm⁻¹, indicating electronic modulation by the dimethylamino group .

- Synthetic Yields : The chloro derivative (85%) and methyl analogue (92%) show higher yields compared to the methoxy derivative (64%), suggesting steric or electronic factors favor sulfonate ester formation with Cl and CH₃ substituents .

Enzyme Inhibition:

- The chloro and methoxy derivatives were evaluated for pancreatic lipase and tyrosinase inhibition.

- The dimethylamino benzoate analogue demonstrated moderate carbonic anhydrase inhibition, attributed to its basic nitrogen center .

Material Science:

Structural and Electronic Effects

- Electron-Withdrawing vs. In contrast, OCH₃ and N(CH₃)₂ groups donate electron density, reducing sulfonate reactivity but improving solubility .

- Steric Considerations: Bulkier substituents (e.g., N(CH₃)₂) may hinder crystallization, as evidenced by the lower yield (77%) of the dimethylamino benzoate compared to the chloro derivative .

Biological Activity

1-Formylnaphthalen-2-yl 4-chlorobenzenesulfonate is an organic compound characterized by its unique structural features, which include a formyl group and a chlorobenzenesulfonate moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

This compound has the molecular formula . The presence of the chlorine atom in the 4-position of the benzene ring can influence both its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies have shown that sulfonate derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of naphthalene derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The formyl group may play a crucial role in these activities by participating in nucleophilic attacks on critical cellular targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and influencing signaling pathways.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, contributing to its cytotoxic effects.

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential as a lead compound for antibiotic development.

- Cytotoxicity Assay : In vitro assays on cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis revealed that treated cells underwent apoptosis, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Formylnaphthalen-2-yl 4-methylbenzenesulfonate | Methyl group instead of chlorine | Moderate antimicrobial activity |

| 1-Formylnaphthalen-2-yl benzenesulfonate | Lacks methyl/chloro substitution | Lower cytotoxicity |

| 1-Formylnaphthalen-2-yl 4-nitrobenzenesulfonate | Nitro group enhances reactivity | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.